molecular formula C18H17N5O5 B3354139 6-Amino-3-(tert-butyl)-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 5777-88-8

6-Amino-3-(tert-butyl)-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B3354139
CAS No.: 5777-88-8
M. Wt: 383.4 g/mol
InChI Key: NONGFUJVVQYFIB-UHFFFAOYSA-N
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Description

6-Amino-3-(tert-butyl)-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(tert-butyl)-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include nitrating agents, amines, and various catalysts to facilitate the formation of the pyrano[2,3-c]pyrazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(tert-butyl)-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine, or the amino group can be oxidized to a nitro group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the amino group would yield a nitro derivative.

Scientific Research Applications

6-Amino-3-(tert-butyl)-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 6-Amino-3-(tert-butyl)-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-(tert-butyl)-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile shares similarities with other pyrano[2,3-c]pyrazole derivatives, which also exhibit interesting biological and chemical properties.
  • Compounds such as this compound and its analogs are often studied for their potential as enzyme inhibitors or as components in organic electronic materials.

Uniqueness

What sets this compound apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-amino-3-tert-butyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O5/c1-18(2,3)15-14-13(9(6-19)16(20)28-17(14)22-21-15)8-4-11-12(27-7-26-11)5-10(8)23(24)25/h4-5,13H,7,20H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONGFUJVVQYFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC4=C(C=C3[N+](=O)[O-])OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70412752
Record name ST050725
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5777-88-8
Record name ST050725
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Amino-3-(tert-butyl)-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Amino-3-(tert-butyl)-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 3
6-Amino-3-(tert-butyl)-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 4
6-Amino-3-(tert-butyl)-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
6-Amino-3-(tert-butyl)-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
6-Amino-3-(tert-butyl)-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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